molecular formula C5H14Cl2N2 B2983419 (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride CAS No. 141449-84-5

(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2983419
CAS No.: 141449-84-5
M. Wt: 173.08
InChI Key: XHVYAOXNULEUHH-CIFXRNLBSA-N
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Description

(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine-based amine supplied as a dihydrochloride salt to enhance its stability and solubility. This compound serves as a versatile and valuable synthetic building block (SYNTHON) in medicinal chemistry and drug discovery research. The saturated, three-dimensional pyrrolidine ring is a privileged scaffold in pharmaceutical science, known to improve the solubility and metabolic stability of drug candidates while allowing for extensive exploration of pharmacophore space due to its sp3-hybridization and non-planarity . The presence of two stereogenic centers in the (3R,4R) configuration is particularly significant for designing molecules that interact with enantioselective biological targets, such as enzymes and receptors, as the absolute configuration can profoundly influence the binding affinity and biological profile of the resulting compound . While specific biological data for this exact compound is not available, structurally similar chiral pyrrolidines and piperidines are frequently employed in neuroscience research. For instance, analogous cis-configured amines have been utilized as core pharmacophores in the development of inhibitors for enzymes like neuronal nitric oxide synthase (nNOS), a target of interest for neurodegenerative diseases . The primary amine group provides a handle for further functionalization, allowing researchers to link this chiral fragment to various aromatic or heteroaromatic systems to create novel molecular entities for screening against therapeutic targets. This product is intended for use in laboratory research and chemical production processes only. (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3R,4R)-4-methylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-4-2-7-3-5(4)6;;/h4-5,7H,2-3,6H2,1H3;2*1H/t4-,5+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVYAOXNULEUHH-CIFXRNLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H]1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization at the desired positions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction of a suitable amine with a carbonyl compound can lead to the formation of the pyrrolidine ring through a cyclization process

Industrial Production Methods

In an industrial setting, the production of (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride with analogous compounds:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Structural Features
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride C₁₄H₂₂N₂·2HCl 291.26 249–251 Slightly soluble in aqueous acid, DMSO, methanol Piperidine ring, benzyl group, dual methyl substituents
(3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride C₅H₁₀Cl₂FN₂ 205.06* N/A N/A Fluorine substitution, piperidine ring
N-((3R,6S)-6-Methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride C₁₂H₁₈ClN₅ 267.76 N/A N/A Pyrrolopyrimidine moiety, methyl-piperidine
(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine hydrochloride C₉H₁₉ClN₂O 206.71 N/A N/A Spirocyclic structure, ether linkage

*Calculated based on formula.

Key Observations :

  • Ring Size : The target compound’s pyrrolidine ring (5-membered) contrasts with the piperidine (6-membered) and spirocyclic systems in analogues. Smaller rings may confer higher conformational rigidity .
  • Substituents : Methyl and benzyl groups enhance lipophilicity, impacting membrane permeability and pharmacokinetics . Fluorinated derivatives (e.g., 4-fluoropiperidine) may improve metabolic stability .

Biological Activity

(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its biological activities and potential therapeutic applications. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5H12Cl2N2
  • Molecular Weight : 174.07 g/mol
  • CAS Number : 1062580-52-2

(3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride acts primarily as a modulator of neurotransmitter systems. It has been identified as a selective inhibitor of certain enzymes and receptors, influencing various biological pathways.

Key Mechanisms:

  • NMDA Receptor Modulation : The compound has shown potential in modulating the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. Studies indicate that it can enhance glycine binding at the NMDA receptor, leading to improved cognitive functions .
  • CYP Enzyme Interaction : It has been reported to inhibit CYP2D6 and CYP3A4 enzymes, which are crucial for drug metabolism. This inhibition can lead to significant drug-drug interactions when co-administered with other medications .

Biological Activity

The biological activity of (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride can be summarized in the following table:

Biological Activity Effect/Outcome Source
NMDA Receptor ModulationEnhances synaptic plasticityPubChem
CYP Enzyme InhibitionAlters drug metabolismAmbeed
BBB PermeabilityYesAmbeed
P-glycoprotein SubstrateYesAmbeed

Case Studies

  • Cognitive Enhancement : A study explored the effects of (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride on cognitive performance in rodent models. Results indicated significant improvements in memory retention tasks compared to control groups, suggesting its potential as a cognitive enhancer .
  • Drug Interaction Profiles : Another investigation assessed the compound's interaction with various CYP enzymes. The findings revealed that while it inhibits CYP2D6 and CYP3A4, it does not affect CYP1A2 or CYP2C19, indicating a selective interaction profile that could be beneficial in polypharmacy situations .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of pyrrolidine derivatives, including (3R,4R)-4-Methylpyrrolidin-3-amine dihydrochloride. The findings emphasize the importance of specific structural features in enhancing biological activity and receptor selectivity.

Notable Findings:

  • Modifications in the pyrrolidine ring structure can lead to increased potency at NMDA receptors.
  • The presence of methyl groups at specific positions enhances both solubility and permeability across biological membranes .

Q & A

Q. Conflicting reports on stability under ambient conditions: How to reconcile?

  • Methodological Answer: Stability may vary due to humidity or light exposure. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Use QbD (Quality by Design) principles to identify critical quality attributes (CQAs) and establish storage protocols (e.g., desiccants, amber vials) .

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